molecular formula C12H12N2O2 B1362331 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 423768-44-9

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1362331
CAS No.: 423768-44-9
M. Wt: 216.24 g/mol
InChI Key: SYBPJZRAGTVHTN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methoxyphenyl group and a methyl group attached to the pyrazole ring, along with a carbaldehyde functional group

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial for the hydrolysis of acetylcholine . The interaction with these enzymes is characterized by competitive inhibition, where this compound binds to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to increased levels of acetylcholine, which is important for neurotransmission.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in oxidative stress and inflammation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes such as acetylcholinesterase, leading to competitive inhibition . Additionally, it can modulate the activity of transcription factors, resulting in altered gene expression patterns that impact cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s ability to inhibit key enzymes and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the biosynthesis of neurotransmitters and the metabolism of lipids and carbohydrates . The interaction with metabolic enzymes can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve heating the mixture in ethanol with a catalytic amount of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which can be used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-5-methyl-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

    1-(4-Methoxyphenyl)-5-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-10(8-15)7-13-14(9)11-3-5-12(16-2)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBPJZRAGTVHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381527
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-44-9
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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